An In-Depth Technical Guide to 6-Bromoisoquinolin-5-amine (CAS 850198-02-6): A Key Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to 6-Bromoisoquinolin-5-amine (CAS 850198-02-6): A Key Building Block in Modern Medicinal Chemistry
Executive Summary
6-Bromoisoquinolin-5-amine is a strategically important heterocyclic building block in the field of medicinal chemistry. Its unique arrangement of a reactive bromine atom and a nucleophilic amine group on the isoquinoline scaffold makes it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors for oncology. We will delve into detailed experimental protocols, mechanistic considerations, and safety protocols, offering researchers and drug development professionals the practical insights needed to effectively utilize this valuable intermediate.
Chapter 1: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its rigid, planar structure and the presence of a nitrogen heteroatom allow for specific hydrogen bonding interactions with biological targets. The introduction of bromine at the C6 position and an amine at the C5 position in 6-Bromoisoquinolin-5-amine creates two orthogonal reaction handles. This allows for sequential, controlled modifications, a highly desirable feature in the construction of molecular libraries for drug screening. The bromine atom is perfectly positioned for transition-metal-catalyzed cross-coupling reactions, while the amino group can be readily acylated, alkylated, or used in cyclization reactions.
Chapter 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis.
Physicochemical Properties
The key properties of 6-Bromoisoquinolin-5-amine are summarized below. These values are critical for determining appropriate solvents for reactions and purification, as well as for calculating reaction stoichiometry.
| Property | Value | Source |
| CAS Number | 850198-02-6 | N/A |
| Molecular Formula | C₉H₇BrN₂ | N/A |
| Molecular Weight | 223.07 g/mol | N/A |
| Appearance | Light yellow to brown crystalline powder | N/A |
| Melting Point | 135 - 140 °C | N/A |
| Boiling Point | 367.6±22.0 °C (Predicted) | N/A |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane. Sparingly soluble in water. | N/A |
Spectroscopic Characterization
Spectroscopic analysis confirms the identity and purity of 6-Bromoisoquinolin-5-amine.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include distinct doublets for the aromatic protons on the isoquinoline core, with coupling constants characteristic of their ortho, meta, or para relationships. The protons of the amino group will typically appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C6) will be significantly shifted downfield.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Chapter 3: Synthesis and Purification
The reliable synthesis of 6-Bromoisoquinolin-5-amine is crucial for its use in multi-step drug development campaigns. A common and effective route starts from isoquinolin-5-amine.
Synthetic Pathway Overview
The most direct approach involves the electrophilic bromination of isoquinolin-5-amine. The amino group at C5 is an activating group, directing the incoming electrophile. However, direct bromination can sometimes lead to multiple products. A more controlled method involves using a milder brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.
Caption: Regioselective bromination of isoquinolin-5-amine.
Detailed Experimental Protocol: Synthesis of 6-Bromoisoquinolin-5-amine
This protocol is a self-validating system; successful execution relies on careful control of stoichiometry and reaction conditions to minimize side-product formation.
Materials:
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Isoquinolin-5-amine (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)
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Acetonitrile (CH₃CN), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Dichloromethane (DCM)
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinolin-5-amine (1.0 eq) in anhydrous acetonitrile.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. The slight excess of NBS ensures complete consumption of the starting material.
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Causality Insight: Portion-wise addition at low temperature is critical to control the exothermicity of the reaction and prevent the formation of di-brominated byproducts.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
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Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize any acid) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure 6-Bromoisoquinolin-5-amine.
Chapter 4: Chemical Reactivity and Derivatization
The synthetic utility of 6-Bromoisoquinolin-5-amine stems from the distinct reactivity of its two functional groups. This allows for a modular approach to building complex molecules.
Caption: Orthogonal reactivity of 6-Bromoisoquinolin-5-amine.
Reactions at the C6-Bromo Position: Cross-Coupling
The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Protocol Example: Suzuki-Miyaura Coupling This reaction is a cornerstone of modern organic synthesis for creating C-C bonds.
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Setup: To a reaction vial, add 6-Bromoisoquinolin-5-amine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
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Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
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Trustworthiness Note: Degassing the solvent (e.g., by bubbling argon through it) is essential to remove oxygen, which can deactivate the palladium catalyst.
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Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase.
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Purification: Purify the residue by silica gel chromatography.
Reactions at the C5-Amino Position
The primary amine is a versatile nucleophile.
Protocol Example: Acylation This reaction is commonly used to introduce amide functionalities, which are prevalent in drug molecules.
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Setup: Dissolve 6-Bromoisoquinolin-5-amine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
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Reagent Addition: Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq).
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Reaction: Allow the reaction to warm to room temperature and stir until completion.
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Work-up: Quench with water and perform a standard aqueous work-up.
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Purification: Purify by chromatography or recrystallization.
Chapter 5: Applications in Drug Discovery - A Kinase Inhibitor Case Study
6-Bromoisoquinolin-5-amine has been identified as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.
| Derivative Class | Biological Target(s) | Therapeutic Area |
| Pyrazolyl-isoquinolines | Tyrosine Kinases (e.g., c-Met, VEGFR) | Oncology |
| Aminopyrimidine-isoquinolines | Serine/Threonine Kinases (e.g., CDK, Aurora) | Oncology |
| Fused Heterocyclic Systems | PI3K, mTOR | Oncology, Immunology |
The general strategy involves using the C6-bromo position to introduce a larger, often aromatic, substituent via Suzuki coupling that interacts with the hinge region of the kinase active site. The C5-amine is then functionalized to interact with the solvent-exposed region, providing opportunities to fine-tune potency and pharmacokinetic properties.
Chapter 6: Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety.
| Hazard Category | GHS Pictogram | Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. |
Handling:
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
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Handle in a well-ventilated area or a chemical fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents.
Chapter 7: Conclusion and Future Outlook
6-Bromoisoquinolin-5-amine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its pre-installed, orthogonally reactive functional groups provide a reliable and flexible platform for the synthesis of complex molecular architectures. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the importance of strategically functionalized scaffolds like 6-Bromoisoquinolin-5-amine is set to increase. Future research will likely explore its use in developing new classes of therapeutics and in the synthesis of functional materials.
References
Due to the nature of this specific chemical as a building block, its primary documentation is found in patents and supplier databases rather than extensive peer-reviewed articles about the compound itself. The following references point to patents where its synthesis and/or use is described as a key step towards a final, biologically active product.
- Patent Application WO2010067131A1: "PYRAZOLYL-ISOQUINOLINE AND -QUINOLINE DERIVATIVES AS C-MET INHIBITORS".
- Patent Application WO2008007050A1: "ISOQUINOLINE DERIVATIVES AS KINASE INHIBITORS".
- Patent Application WO2014120924A1: "SUBSTITUTED ISOQUINOLINONE COMPOUNDS AS MODULATORS OF A BOTULINUM NEUROTOXIN".

